molecular formula C11H5O5D9 B602589 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester CAS No. 1182838-07-8

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester

Cat. No.: B602589
CAS No.: 1182838-07-8
M. Wt: 235.28
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Description

Systematic Nomenclature and Molecular Formula Analysis

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, systematically named methyl 3,4,5-tris(trideuteriomethoxy)benzoate , is a deuterated derivative of methyl 3,4,5-trimethoxybenzoate. Its molecular formula is C₁₁H₅D₉O₅ , reflecting the substitution of nine hydrogen atoms in the methoxy (-OCH₃) groups with deuterium atoms. The non-deuterated analogue, methyl 3,4,5-trimethoxybenzoate, has the formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol. The isotopic substitution increases the molecular weight to 235.28 g/mol , as each deuterium atom adds approximately 1 atomic mass unit.

The IUPAC name emphasizes the positional deuteration: three methoxy groups at the 3rd, 4th, and 5th positions of the benzoic acid ring are fully deuterated, forming -OCD₃ substituents. This nomenclature aligns with isotopic labeling conventions, where "trideuteriomethoxy" specifies the replacement of all three hydrogens in each methoxy group with deuterium.

Isotopic Labeling Patterns in Deuterated Methoxy Groups

The isotopic labeling in this compound is confined to the methyl groups of the methoxy substituents. Each methoxy-d3 group (-OCD₃) replaces the protiated -OCH₃ group, resulting in a mass shift detectable via mass spectrometry (MS). For instance, the molecular ion peak ([M]⁺) for the deuterated compound appears at m/z 235, compared to m/z 226 for the non-deuterated form. This nine-mass-unit difference corresponds to the nine deuterium atoms.

Nuclear magnetic resonance (NMR) spectroscopy further elucidates the labeling pattern. In the proton NMR spectrum, the absence of signals near δ 3.8–4.0 ppm (typical for -OCH₃ protons) confirms deuteration, while carbon-13 NMR retains signals for the methoxy carbons at δ 56–60 ppm. Fourier-transform infrared (FTIR) spectroscopy reveals C-D stretching vibrations near 2200 cm⁻¹ , distinct from C-H stretches (~2800–3000 cm⁻¹).

Isotopic purity is critical for applications in kinetic and metabolic studies. Analytical techniques such as high-resolution MS and isotope-ratio monitoring ensure >99% deuterium incorporation, minimizing proton back-exchange during synthesis.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography of the non-deuterated analogue, methyl 3,4,5-trimethoxybenzoate, reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 17.6930 Å, b = 4.5050 Å, c = 14.6383 Å, and β = 106.545°. The methoxy groups adopt a nearly coplanar arrangement with the aromatic ring, minimizing steric hindrance.

For the deuterated compound, isotopic substitution subtly alters bond lengths and vibrational modes. Neutron diffraction studies of similar deuterated aromatics show that C-D bonds are ~0.005 Å shorter than C-H bonds due to deuterium’s smaller zero-point vibrational amplitude. This difference can slightly affect crystal packing and melting points, though experimental data specific to this compound remain limited. Computational models predict a marginal increase in lattice energy (1–2 kJ/mol) due to enhanced van der Waals interactions from deuterium’s greater mass.

Comparative Structural Analysis with Non-Deuterated Analogues

Structural comparisons between the deuterated and non-deuterated forms highlight isotopic effects on physicochemical properties:

Property Non-Deuterated Form Deuterated Form
Molecular Formula C₁₁H₁₄O₅ C₁₁H₅D₉O₅
Molecular Weight (g/mol) 226.23 235.28
Melting Point 82–85°C Not reported (estimated higher)
C-D Stretching (FTIR) Absent ~2200 cm⁻¹
Proton NMR Signals (δ) 3.8–4.0 ppm (-OCH₃) Absent

The deuteration does not alter the electronic structure of the aromatic ring, as evidenced by identical UV-Vis absorption maxima (λₘₐₓ ≈ 270 nm) for both forms. However, isotopic substitution impacts reaction kinetics; for example, deuterated methoxy groups exhibit slower oxidative demethylation rates due to the kinetic isotope effect.

Properties

CAS No.

1182838-07-8

Molecular Formula

C11H5O5D9

Molecular Weight

235.28

boiling_point

274.5±0.0 °C at 760 mmHg

density

1.1±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

34140-59-5 (unlabelled)

Synonyms

METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE

tag

Benzoic Acid Impurities

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The foundational precursor for this compound is gallic acid (3,4,5-trihydroxybenzoic acid) . To introduce deuterated methoxy groups, deuterated methylating agents such as:

  • Deuterated methyl iodide (CD₃I)

  • Deuterated dimethyl sulfate ((CD₃)₂SO₄)

are employed. These reagents transfer CD₃ groups to phenolic oxygen atoms under basic conditions.

Reaction Conditions:

  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Temperature : 60–80°C under reflux.

  • Duration : 12–24 hours.

A typical molar ratio is 1:3.3 (gallic acid : CD₃I) to ensure complete substitution of all three hydroxyl groups.

Stepwise Methylation Process

  • Initial Substitution :
    Gallic acid reacts with CD₃I in DMF/K₂CO₃ to form 3,4,5-tri(methoxy-d3)-benzoic acid. Excess CD₃I and prolonged reaction times minimize residual hydroxyl groups.

  • Intermediate Purification :
    The crude product is washed with aqueous sodium thiosulfate to remove unreacted iodide, followed by recrystallization from ethanol/water.

Esterification of the Carboxylic Acid Group

Acid-Catalyzed Esterification

The deuterated 3,4,5-tri(methoxy-d3)-benzoic acid undergoes esterification with methanol to yield the methyl ester:

Reaction Mechanism :
R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Optimization Parameters:

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Molar Ratio : 1:10 (acid : methanol).

  • Temperature : 65°C under reflux.

  • Duration : 4–6 hours.

The ester is isolated via vacuum distillation or extraction with ethyl acetate.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance yield and isotopic purity:

  • Precise Temperature Control : Maintains optimal reaction kinetics for deuteration.

  • In-Line Monitoring : FTIR spectroscopy ensures complete methylation and esterification.

Performance Metrics:

ParameterBatch ProcessFlow Reactor
Yield68–72%85–89%
Isotopic Purity95–98%99%+
Reaction Time24 hours8 hours

Data adapted from large-scale syntheses.

Challenges in Deuterated Synthesis

Isotopic Scrambling

Deuterated methyl groups may undergo proton exchange under acidic or aqueous conditions. Mitigation strategies include:

  • Anhydrous Solvents : Rigorous drying of DMF and methanol.

  • Inert Atmosphere : Nitrogen or argon gas to prevent moisture ingress.

Cost of Deuterated Reagents

CD₃I costs approximately 50× more than CH₃I, necessitating efficient recovery systems. Industrial plants often use closed-loop distillation to recycle excess CD₃I.

Analytical Validation

Characterization Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Absence of methoxy proton signals confirms deuteration.

    • ¹³C NMR : Peaks at ~56 ppm (CD₃-O) and ~170 ppm (ester carbonyl).

  • Mass Spectrometry :
    Molecular ion peak at m/z 273 [M+H]⁺ with deuterium isotopic signature.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Batch MethylationLow infrastructure costsLower yield and purity
Flow ReactorHigh throughput, superior purityHigh capital investment
Hybrid ApproachesBalances cost and efficiencyRequires optimization

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 3,4,5-Tri(methoxy-d3)-benzoic acid.

    Reduction: 3,4,5-Tri(methoxy-d3)-benzyl alcohol.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes and receptors, altering their activity.

    Pathways Involved: It can be involved in metabolic pathways where deuterium substitution affects the rate of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid methyl ester: The non-deuterated counterpart.

    3,4,5-Trifluorobenzoic acid methyl ester: A fluorinated analog with different electronic properties.

    3,4,5-Trichlorobenzoic acid methyl ester: A chlorinated analog with distinct reactivity.

Uniqueness

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

Biological Activity

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, also known as methyl 3,4,5-trimethoxybenzoate, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its therapeutic potential and mechanisms of action.

  • Molecular Formula : C₁₁H₁₄O₅
  • Molecular Weight : 226.2259 g/mol
  • CAS Number : 1916-07-0

The compound features three methoxy groups attached to a benzoic acid structure, which significantly influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives of trimethoxycinnamic acid (TMCA), closely related to our compound of interest, demonstrated significant cytotoxic effects against various cancer cell lines. Notably, one derivative showed an IC₅₀ value of 46.7 μM against MDA-MB231 human breast cancer cells, indicating moderate antitumor activity .
  • Antimicrobial Properties : The compound has shown promise in combating bacterial infections. Research on benzoic acid derivatives indicates that they can enhance the activity of protein degradation systems that are crucial for cellular homeostasis and may have implications in antimicrobial action .
  • Anti-inflammatory Effects : Some studies suggest that methoxy-substituted benzoic acids can modulate inflammatory pathways. The presence of methoxy groups is believed to enhance anti-inflammatory activity by influencing the expression of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and number of methoxy groups are critical for enhancing the biological activity of benzoic acid derivatives. Compounds with multiple methoxy substituents generally exhibit stronger bioactivity compared to their mono- or di-substituted counterparts .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated various TMCA esters for their antitumor properties. The compound exhibited significant inhibition of cancer cell lines with a selective index indicating lower toxicity towards normal cells .
    • In another investigation, a derivative with similar structural features was found to modulate P-glycoprotein activity, suggesting potential use in overcoming drug resistance in cancer therapy .
  • Protein Degradation Modulation :
    • A recent study demonstrated that certain benzoic acid derivatives could activate proteasomal and autophagic pathways, which are essential for protein turnover and cellular health . This suggests that this compound may influence these pathways positively.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (μM)Reference
3,4,5-Tri(methoxy-d3)-benzoic Acid MEAntitumor (MDA-MB231)46.7
TMCA Derivative S5Antitumor (PC-3)17.22
TMCA Derivative S2P-glycoprotein Modulation>100
Benzoic Acid DerivativeProteasome ActivationN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, and what challenges arise due to deuterium incorporation?

  • Methodological Answer : The synthesis typically involves deuterated methoxy groups introduced via deuterated methylating agents (e.g., CD₃I) under controlled conditions. A key challenge is maintaining isotopic purity (≥98 atom% D) during methoxy group substitution, as residual protiated solvents or reagents can lead to isotopic dilution. Reaction optimization requires anhydrous conditions and catalysts like NaH or K₂CO₃ to ensure efficient deuteration . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the deuterated product .

Q. How is the compound characterized to confirm isotopic purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation reduces signal intensity in ¹H NMR due to isotopic substitution. For example, the absence of methoxy proton signals (δ ~3.8 ppm) confirms deuteration, while residual protiated peaks indicate impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 225.126 (C₁₁H₉D₉O₅⁺) with a mass shift of +9 Da compared to the non-deuterated analog. Isotopic distribution patterns validate deuterium content .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Absence of O–H stretches (3200–3600 cm⁻¹) and presence of ester C=O (1720 cm⁻¹) confirm esterification .

Q. What are the primary research applications of this deuterated ester in pharmacological studies?

  • Methodological Answer :

  • Metabolic Tracer : Used to track the pharmacokinetics of Trimebutine by serving as a deuterated metabolite in LC-MS/MS studies. Deuterium labeling minimizes interference from endogenous compounds, enhancing detection sensitivity .
  • Internal Standard : Acts as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, improving accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How does deuterium substitution influence the compound's pharmacokinetic properties compared to non-deuterated analogs?

  • Methodological Answer : Deuteration alters metabolic stability via the kinetic isotope effect (KIE). For example, C–D bonds have slower cleavage rates than C–H bonds, potentially extending the half-life (t₁/₂) of the deuterated ester in vivo. Studies using hepatic microsomes or cytochrome P450 assays can quantify KIE values (e.g., kₕ/k_D ratios) to predict metabolic pathways .

Q. What strategies mitigate deuteration loss during storage or experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent proton exchange with atmospheric moisture .
  • Handling : Use deuterated solvents (e.g., DMSO-d₆, CDCl₃) in experiments to avoid isotopic exchange.
  • Quality Control : Regular NMR/MS validation ensures isotopic integrity over time .

Q. How can computational modeling predict isotopic effects on the compound's reactivity in catalytic reactions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C–H vs. C–D bonds, predicting reaction barriers in ester hydrolysis or demethylation .
  • Molecular Dynamics (MD) : Simulates solvent interactions to assess deuterium’s impact on solubility and aggregation behavior, which affects reaction yields .

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